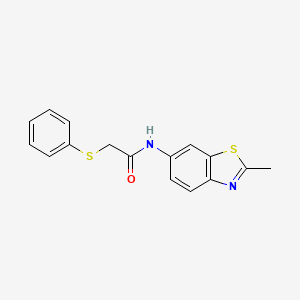

N-(2-methyl-1,3-benzothiazol-6-yl)-2-(phenylsulfanyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-methyl-1,3-benzothiazol-6-yl)-2-(phenylsulfanyl)acetamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

- Application : Researchers have explored using N-(2-methyl-1,3-benzothiazol-6-yl)-2-phenylsulfanylacetamide as a component in turn-on fluorescent probes. These probes consist of a quinoline-based cyanine dye (QBC) covalently attached to a specific protein binder. When the probe binds to its target protein, fluorescence is activated, enabling sensitive protein detection in native environments .

- Application : N-(2-methyl-1,3-benzothiazol-6-yl)-2-phenylsulfanylacetamide derivatives have been investigated as LDHA inhibitors. These compounds show promise in disrupting cancer cell metabolism and suppressing tumor growth .

- Application : N-(2-methyl-1,3-benzothiazol-6-yl)-N’-9H-xanthen-9-ylurea, a related compound, has been studied for its potential in biological assays. Researchers explore its interactions with cellular targets and evaluate its pharmacological properties.

- Application : N-(2-methyl-1,3-benzothiazol-6-yl)-3-nitrobenzamide, another analog, has been synthesized and evaluated for its bioactivity. Researchers investigate its potential as an antimicrobial agent, enzyme inhibitor, or other therapeutic applications.

Fluorescent Probes for Protein Detection

Inhibition of Lactate Dehydrogenase A (LDHA)

Xanthenylurea Derivatives for Biological Studies

Nitrobenzamide Analogues as Bioactive Molecules

properties

IUPAC Name |

N-(2-methyl-1,3-benzothiazol-6-yl)-2-phenylsulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2OS2/c1-11-17-14-8-7-12(9-15(14)21-11)18-16(19)10-20-13-5-3-2-4-6-13/h2-9H,10H2,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNZAMNSKXGQZEJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(S1)C=C(C=C2)NC(=O)CSC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901329074 |

Source

|

| Record name | N-(2-methyl-1,3-benzothiazol-6-yl)-2-phenylsulfanylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901329074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

46 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID85270858 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

790726-18-0 |

Source

|

| Record name | N-(2-methyl-1,3-benzothiazol-6-yl)-2-phenylsulfanylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901329074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 4-[7-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-1,3-dimethyl-2,6-dioxopurin-8-yl]piperazine-1-carboxylate](/img/structure/B2458505.png)

![Potassium;(2,2-difluoro-7,10-dioxadispiro[2.2.46.23]dodecan-1-yl)-trifluoroboranuide](/img/structure/B2458511.png)

![N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)thiophene-2-sulfonamide](/img/structure/B2458513.png)

![1-(2-Chlorophenoxy)-3-[(4-fluorophenyl)sulfonyl]-2-propanol](/img/structure/B2458514.png)

![3-(2-chlorophenyl)-N-(4-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2458515.png)